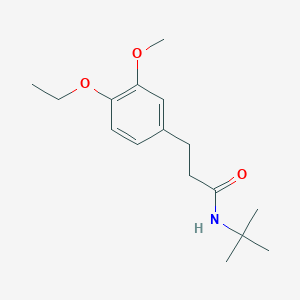
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as DMQX, is a synthetic compound that belongs to the quinoline class of chemicals. DMQX has been extensively studied for its pharmacological properties and has shown promising results in the treatment of various neurological disorders.
Mécanisme D'action
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol acts as a competitive antagonist of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and memory formation. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to the receptor and prevents the activation of the receptor by glutamate. This leads to a decrease in the influx of calcium ions into the cell, which can be neuroprotective in certain conditions.
Effets Biochimiques Et Physiologiques
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which can be neuroprotective in conditions where glutamate excitotoxicity is involved. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to decrease the release of pro-inflammatory cytokines, which can be beneficial in conditions where inflammation is involved, such as traumatic brain injury and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied, and its pharmacological properties are well understood. However, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations for lab experiments. It is a potent antagonist of the NMDA receptor, which can make it difficult to study the role of the NMDA receptor in certain conditions. It also has some off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research. One direction is the development of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol analogs that have improved pharmacological properties, such as increased potency or selectivity. Another direction is the investigation of the role of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in combination with other drugs, such as opioids or cannabinoids, could be investigated for the treatment of pain. Finally, the use of 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in clinical trials for the treatment of neurological disorders could be investigated.
Conclusion:
In conclusion, 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is a synthetic compound that has shown promising results in the treatment of various neurological disorders. It acts as a competitive antagonist of the NMDA receptor and has neuroprotective, anticonvulsant, and antidepressant effects. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has several advantages for lab experiments, but also has some limitations. There are several future directions for 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol research, including the development of analogs, investigation of its role in other neurological disorders, and use in clinical trials.
Méthodes De Synthèse
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multi-step process. The first step involves the reaction of 2,3-dimethoxybenzaldehyde with methylamine to form 2,3-dimethoxy-N-methylbenzylamine. This intermediate is then reacted with 2-methylquinoline-4-carboxylic acid to form 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol.
Applications De Recherche Scientifique
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been extensively studied for its pharmacological properties. It has been found to be a potent antagonist of the glutamate receptor, specifically the N-methyl-D-aspartate (NMDA) receptor. 5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. It has also been shown to have anticonvulsant and antidepressant effects.
Propriétés
Nom du produit |
5,8-Dimethoxy-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
5,8-dimethoxy-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C17H22N2O3/c1-11-12(10-19-8-4-5-9-19)17(20)15-13(21-2)6-7-14(22-3)16(15)18-11/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |
Clé InChI |
CTQRZAITVBRFQD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
SMILES canonique |
CC1=C(C(=O)C2=C(C=CC(=C2N1)OC)OC)CN3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)


![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

